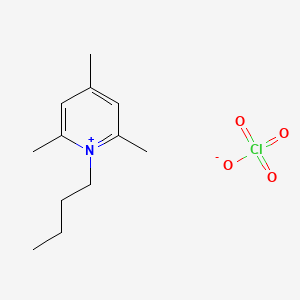
1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C12H20ClNO4. It is known for its unique structural properties and has various applications in scientific research and industry. The compound is characterized by its melting point of 78-80°C .
Preparation Methods
The synthesis of 1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate involves several steps. One common method includes the reaction of 2,4,6-trimethylpyridine with butyl chloride in the presence of a base to form 1-butyl-2,4,6-trimethylpyridinium chloride. This intermediate is then reacted with perchloric acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-2,4,6-trimethylpyridinium bromide
- 1-Butyl-2,4,6-trimethylpyridinium iodide These compounds share similar structural features but differ in their specific substituents and counterions, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents and its perchlorate counterion, which confer distinct reactivity and functionality .
Properties
Molecular Formula |
C12H20ClNO4 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
1-butyl-2,4,6-trimethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C12H20N.ClHO4/c1-5-6-7-13-11(3)8-10(2)9-12(13)4;2-1(3,4)5/h8-9H,5-7H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
WJTMBDVEXHAUAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=C(C=C(C=C1C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B15050639.png)
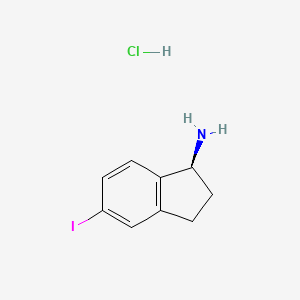
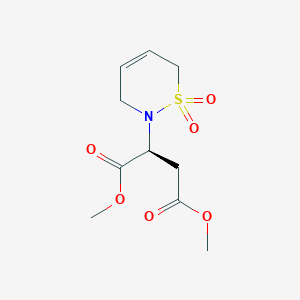

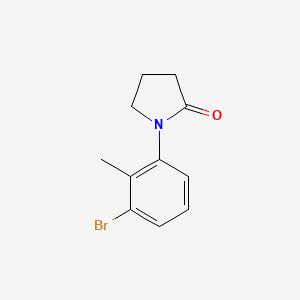
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B15050683.png)
![1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050697.png)
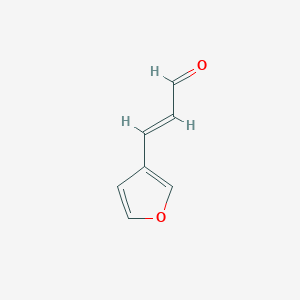
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B15050712.png)
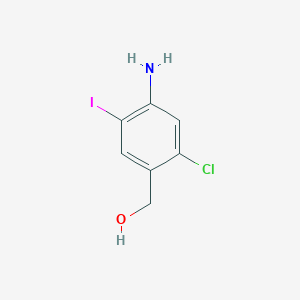
![3-methoxy-1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050723.png)
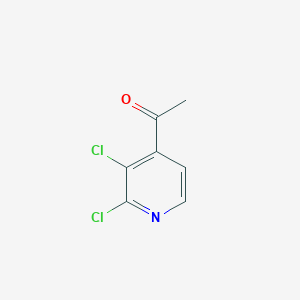
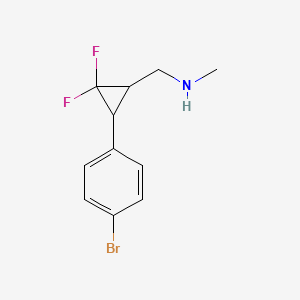
![1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride](/img/structure/B15050734.png)
